Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is particularly prevalent in developing countries due to its role in combined antiretroviral therapy and in preventing mother-to-child transmission of HIV. Despite its clinical benefits, nevirapine is associated with severe hepatotoxicity and skin rashes, which are significant concerns for its long-term use1234. Understanding the metabolism of nevirapine and its phenolic metabolites, such as 3-hydroxy-nevirapine, is crucial in elucidating the mechanisms underlying these adverse effects and improving the safety profile of the drug.
Nevirapine's primary application is in the clinical management of HIV-1 infection. It is used in antiretroviral-naive patients and can be part of salvage therapies or regimens aimed at simplifying protease inhibitor-containing treatments. Nevirapine has been shown to have a beneficial effect on lipid profiles and is a key drug in preventing mother-to-child transmission of HIV. However, its use requires careful monitoring due to potential drug interactions and the development of resistance mutations3.
The adverse effects associated with nevirapine have spurred pharmacological research into its metabolic pathways. Understanding the formation and reactivity of metabolites like 3-hydroxy-nevirapine is essential for developing safer antiretroviral drugs. Studies have shown that the oxidative metabolism of nevirapine's phenolic derivatives can lead to the formation of reactive quinoid species, which are implicated in the drug's toxicity. This research is crucial for improving the safety profile of nevirapine and for the design of new NNRTIs with fewer side effects12.
Toxicological studies focus on the mechanisms by which nevirapine and its metabolites exert their toxic effects. The ability of 3-hydroxy-nevirapine to form reactive quinoid intermediates that do not readily react with sulfhydryl groups like glutathione suggests a reduced capacity for in vivo detoxification. This could result in these metabolites being available for reactions with other bionucleophiles, leading to toxic events. Such insights are valuable for developing strategies to mitigate the adverse effects associated with nevirapine therapy1.
3-Hydroxy Nevirapine is primarily produced in the human body through the metabolic conversion of Nevirapine. This compound falls under the classification of aromatic amines and tertiary amino compounds, which are characterized by their nitrogen-containing structures that influence their pharmacological properties .
The synthesis of 3-Hydroxy Nevirapine can be approached through various methods, primarily focusing on the metabolic pathways derived from Nevirapine. The compound is often synthesized in research settings to study its pharmacokinetics and metabolic pathways.
The molecular structure of 3-Hydroxy Nevirapine can be represented with the chemical formula .
3-Hydroxy Nevirapine participates in various chemical reactions that are essential for understanding its pharmacological properties.
The mechanism of action for 3-Hydroxy Nevirapine primarily involves its role as a metabolite of Nevirapine.
3-Hydroxy Nevirapine has several scientific applications:
3-Hydroxy Nevirapine (chemical name: 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one-3-ol) is a primary oxidative metabolite of the antiretroviral drug nevirapine. As a pharmacologically active derivative, it plays a critical role in the metabolic pathway of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in human immunodeficiency virus (HIV) type 1 infection management. Unlike the parent compound, 3-Hydroxy Nevirapine does not exhibit significant antiviral activity but serves as a key biomarker for evaluating nevirapine’s metabolic fate and pharmacokinetic behavior [2] [3]. Its formation and elimination kinetics directly influence therapeutic outcomes and toxicity risks, making its characterization essential for optimizing antiretroviral regimens.
3-Hydroxy Nevirapine (empirical formula: C₁₅H₁₄N₄O₂; molecular weight: 282.30 g/mol) features a dipyridodiazepinone core modified by a hydroxyl group at the 3-position of the pyridine ring [1] [5]. This modification introduces a polar moiety that significantly alters its physicochemical properties compared to nevirapine:
Table 1: Structural Properties of 3-Hydroxy Nevirapine
Property | Value/Description |
---|---|
Empirical Formula | C₁₅H₁₄N₄O₂ |
Molecular Weight | 282.30 g/mol |
IUPAC Name | 11-Cyclopropyl-4-methyl-3-hydroxy-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one |
Key Functional Groups | Phenolic hydroxyl, tertiary amine, cyclic amide |
Hydrogen-Bond Acceptors | 6 |
Hydrogen-Bond Donors | 2 |
3-Hydroxy Nevirapine is generated predominantly via hepatic cytochrome P450 (CYP)-mediated oxidation:
Table 2: Metabolic Parameters for 3-Hydroxy Nevirapine Formation
Parameter | Value | Conditions |
---|---|---|
CYP3A4 Km | 42 ± 8 µM | Human liver microsomes |
CYP2B6 Km | 18 ± 3 µM | Human liver microsomes |
Formation Clearance | 1.8 ± 0.3 mL/min/mg protein | Healthy volunteers, steady-state |
Plasma Ratio (to Nevirapine) | 0.15–0.25 | 4h post-dose |
Quantification of 3-Hydroxy Nevirapine is critical for therapeutic drug monitoring:
Table 3: Analytical Performance for 3-Hydroxy Nevirapine Quantification
Method | Linear Range | LLOQ | Precision (RSD%) | Application |
---|---|---|---|---|
LC-MS/MS (ESI+) | 10–1000 ng/mL | 10 ng/mL | 4.2% | Clinical pharmacokinetic studies |
HPLC-UV | 50–5000 ng/mL | 50 ng/mL | 8.5% | Resource-limited settings |
Liver dysfunction alters 3-Hydroxy Nevirapine disposition:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1